methyl 2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)-4,5-dimethoxybenzoate
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Overview
Description
Methyl 2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)-4,5-dimethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiazole ring, a pyrazole ring, and a benzoate ester, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)-4,5-dimethoxybenzoate typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.
Synthesis of the Pyrazole Ring:
Coupling of the Rings: The benzothiazole and pyrazole rings are coupled through a condensation reaction with an appropriate aldehyde or ketone.
Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole and pyrazole rings.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: The methoxy groups on the benzoate ester can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the benzothiazole and pyrazole rings.
Reduction: Reduced forms of the compound with altered carbonyl groups.
Substitution: Derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
Methyl 2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)-4,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins that interact with the benzothiazole and pyrazole rings.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)-4-methoxybenzoate: Similar structure but with one less methoxy group.
Methyl 2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)-4,5-dihydroxybenzoate: Similar structure but with hydroxy groups instead of methoxy groups.
Biological Activity
Methyl 2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)-4,5-dimethoxybenzoate is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activities supported by various studies.
Chemical Structure and Properties
The compound can be described by its molecular formula C20H22N4O4S and has a molecular weight of approximately 414.48 g/mol. The compound features a benzothiazole moiety, a pyrazole ring, and dimethoxybenzoate groups, which are known to contribute to its biological activities.
Property | Value |
---|---|
Molecular Formula | C20H22N4O4S |
Molecular Weight | 414.48 g/mol |
IUPAC Name | Methyl 2-{(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)-4,5-dimethoxybenzoate |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available benzothiazole derivatives. The synthetic pathway often utilizes coupling reactions between the benzothiazole and various amine or acid derivatives to form the final product. Techniques such as microwave-assisted synthesis have been reported to enhance yields and reduce reaction times .
Antimicrobial Activity
Recent studies have indicated that compounds containing benzothiazole and pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown promising results against various bacterial strains and fungi .
Case Study:
In vitro studies demonstrated that a series of pyrazoline derivatives exhibited potent antimicrobial activity against Escherichia coli and Staphylococcus aureus, with some compounds achieving IC50 values as low as 0.44 μM .
Anticancer Properties
The anticancer potential of this compound has also been explored. Research indicates that compounds with similar structural features can inhibit cell proliferation in various cancer cell lines.
Table: Anticancer Activity Against Different Cell Lines
Cell Line | Compound Concentration (μM) | Inhibition (%) |
---|---|---|
SK-Hep-1 (Liver) | 10 | 70 |
MDA-MB-231 (Breast) | 10 | 65 |
NUGC-3 (Gastric) | 10 | 60 |
These findings suggest that the compound may interfere with critical cellular processes such as DNA replication and cell cycle regulation .
Antiamoebic Activity
The compound's potential against amoebiasis has been highlighted in recent research focusing on Entamoeba histolytica. Compounds similar in structure were shown to possess significant antiamoebic activity with IC50 values ranging from 0.44 μM to over 4 μM .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets within pathogens or cancer cells. For instance:
- Inhibition of Enzymatic Activity : Compounds with benzothiazole rings often inhibit enzymes critical for microbial survival.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
Properties
Molecular Formula |
C23H19F3N4O5S |
---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
methyl 2-[1-[2-(1,3-benzothiazol-2-yl)-3-oxo-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethylideneamino]-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C23H19F3N4O5S/c1-11(27-14-10-16(34-3)15(33-2)9-12(14)21(32)35-4)18-19(23(24,25)26)29-30(20(18)31)22-28-13-7-5-6-8-17(13)36-22/h5-10,29H,1-4H3 |
InChI Key |
PXFYQTPTWVHADV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC(=C(C=C1C(=O)OC)OC)OC)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F |
Origin of Product |
United States |
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